molecular formula C11H9NO B3361177 8-Quinolinol, 2-ethenyl- CAS No. 91575-51-8

8-Quinolinol, 2-ethenyl-

Cat. No.: B3361177
CAS No.: 91575-51-8
M. Wt: 171.19 g/mol
InChI Key: ISADTBCMEJCTPZ-UHFFFAOYSA-N
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Description

“8-Quinolinol, 2-ethenyl-” is a derivative of 8-Quinolinol (also known as 8-Hydroxyquinoline), which is a heterocyclic compound with a bicyclic structure. It has attracted much attention in material sciences and bio-related sciences due to its simple structure, strong metal coordination properties, fluorescence properties, and extensive possibility of functionalization .


Synthesis Analysis

The synthesis of 8-Quinolinol derivatives involves various chemical reactions. For instance, the chemoselective acylation of 2-amino-8-quinolinol has been developed to generate C2-amides or C8-esters . Another study reported the condensation of 8-Quinolinol with various substituted aldehydes and amines under Mannich reaction conditions, resulting in the synthesis of several products including Mannich bases, bis-products, and imines .


Chemical Reactions Analysis

8-Quinolinol derivatives are involved in various chemical reactions. For example, the hydrogen-bonded charge and proton transfer complex (HB CT) between electron-donor 2-methyl-8-quinolinol and electron-acceptor chloranilic acid has been studied using electronic absorption spectroscopy . Another study reported the photochemical S-O bond cleavage reaction of 8-Quinolinol sulfonates (8HQS) under aqueous conditions .

Safety and Hazards

8-Quinolinol is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as having acute oral toxicity, serious eye damage/eye irritation, skin sensitization, and reproductive toxicity .

Properties

IUPAC Name

2-ethenylquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-2-9-7-6-8-4-3-5-10(13)11(8)12-9/h2-7,13H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISADTBCMEJCTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC2=C(C=CC=C2O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326577
Record name 8-Quinolinol, 2-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91575-51-8
Record name 8-Quinolinol, 2-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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